molecular formula C16H15FN2O B7469771 N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide

Cat. No. B7469771
M. Wt: 270.30 g/mol
InChI Key: UYZAKJDKBOGDFM-UHFFFAOYSA-N
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Description

N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide, also known as FLI-06, is a synthetic compound that has been extensively studied for its potential applications in the field of neuroscience. It was first synthesized in 2009 by researchers at the University of California, San Francisco, and has since been the subject of numerous scientific studies.

Mechanism of Action

The exact mechanism of action of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is not fully understood, but it is thought to act by inhibiting the activity of a protein called Rho kinase (ROCK). ROCK is known to play a key role in regulating the cytoskeleton of cells, which is important for axonal growth and regeneration. By inhibiting ROCK activity, N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide may promote axonal growth and regeneration.
Biochemical and Physiological Effects:
N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has been found to have a number of biochemical and physiological effects. In vitro studies have shown that it promotes neurite outgrowth and axonal regeneration in a variety of neuronal cell types. In vivo studies have also shown that it promotes axonal regeneration in animal models of spinal cord injury and optic nerve injury. However, the effects of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide on other physiological processes are not well understood.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide is its potential therapeutic application in the treatment of neurodegenerative diseases. Its ability to promote axonal growth and regeneration makes it an attractive candidate for further study in this area. However, there are also some limitations to its use in lab experiments. For example, its mechanism of action is not fully understood, and it may have off-target effects that could complicate interpretation of experimental results.

Future Directions

There are several future directions for research on N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Further studies are needed to determine its efficacy in animal models of these diseases, as well as its safety and potential side effects. Another area of interest is its mechanism of action. More research is needed to fully understand how it promotes axonal growth and regeneration, and whether it has other effects on neuronal cells. Finally, there is also potential for the development of new analogs of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide that may have improved efficacy or specificity.

Synthesis Methods

The synthesis of N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide involves several steps, starting with the reaction of 2-fluoroaniline with acetaldehyde to form 2-fluoro-N-(2-formylphenyl)acetamide. This intermediate is then reacted with cyclohexanone in the presence of sodium ethoxide to form N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide. The final product is obtained after purification by column chromatography.

Scientific Research Applications

N-(2-fluorophenyl)-3,4-dihydroisoquinoline-2(1H)-carboxamide has been shown to have potential applications in the field of neuroscience, particularly in the study of neuronal development and regeneration. It has been found to promote axonal growth and regeneration in vitro and in vivo, suggesting that it may have therapeutic potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.

properties

IUPAC Name

N-(2-fluorophenyl)-3,4-dihydro-1H-isoquinoline-2-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN2O/c17-14-7-3-4-8-15(14)18-16(20)19-10-9-12-5-1-2-6-13(12)11-19/h1-8H,9-11H2,(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYZAKJDKBOGDFM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=CC=CC=C21)C(=O)NC3=CC=CC=C3F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>40.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID49823479
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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